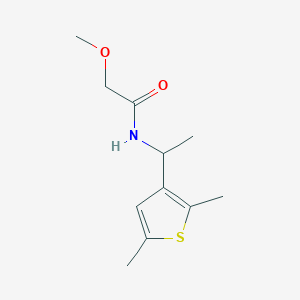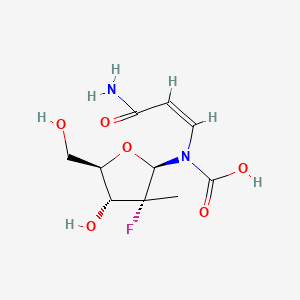
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile is an organic compound that features a thiophene ring substituted with a methylsulfonyl group and an acrylonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile typically involves the reaction of thiophene derivatives with appropriate sulfonyl and nitrile reagents. One common method includes the sulfonylation of thiophene followed by the introduction of the acrylonitrile group under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
科学研究应用
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl group acts as an electron-withdrawing group, influencing the reactivity of the thiophene ring and the acrylonitrile moiety. This interaction can affect various biochemical pathways and molecular targets, depending on the specific application.
相似化合物的比较
Similar Compounds
- 2-(Ethylsulfonyl)-3-(thiophen-3-yl)acrylonitrile
- 2-(Methylsulfonyl)-3-(furan-3-yl)acrylonitrile
- 2-(Methylsulfonyl)-3-(pyridin-3-yl)acrylonitrile
Uniqueness
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity
属性
分子式 |
C8H7NO2S2 |
|---|---|
分子量 |
213.3 g/mol |
IUPAC 名称 |
(E)-2-methylsulfonyl-3-thiophen-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H7NO2S2/c1-13(10,11)8(5-9)4-7-2-3-12-6-7/h2-4,6H,1H3/b8-4+ |
InChI 键 |
SIXOBLQYLIKFRB-XBXARRHUSA-N |
手性 SMILES |
CS(=O)(=O)/C(=C/C1=CSC=C1)/C#N |
规范 SMILES |
CS(=O)(=O)C(=CC1=CSC=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


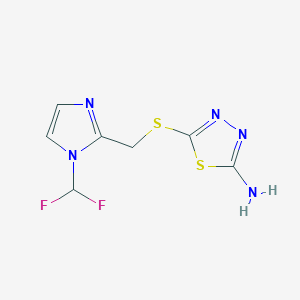
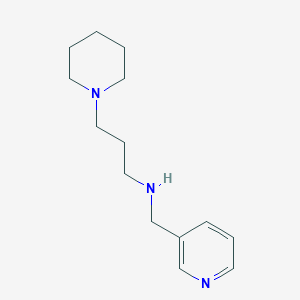
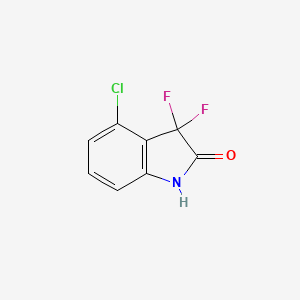


![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-3-carbaldehyde](/img/structure/B14908237.png)
![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)




![5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14908285.png)
